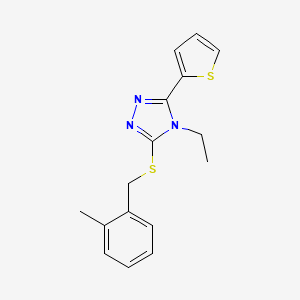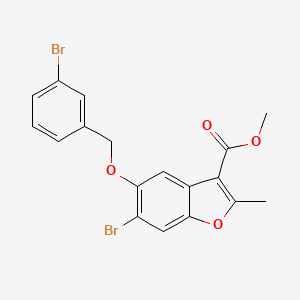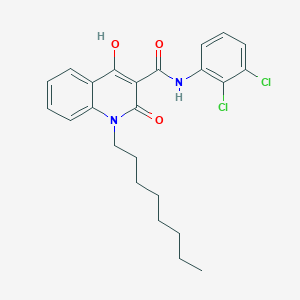
4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Thioether Formation:
Thiophene Substitution:
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the thioether linkage, potentially leading to ring-opening or cleavage of the thioether bond.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazoles: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers or used as a building block for advanced materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Anticancer Research: The compound can be investigated for its potential anticancer properties through in vitro and in vivo studies.
Industry
Agriculture: The compound can be used as a fungicide or pesticide due to its potential biological activity.
Pharmaceuticals: It can be a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-3-((2-methylbenzyl)thio)-5-phenyl-4H-1,2,4-triazole
- 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-furyl)-4H-1,2,4-triazole
- 4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-pyridyl)-4H-1,2,4-triazole
Uniqueness
4-Ethyl-3-((2-methylbenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole is unique due to the presence of both the thioether and thiophene groups, which can impart distinct electronic and steric properties
Properties
CAS No. |
618411-77-1 |
|---|---|
Molecular Formula |
C16H17N3S2 |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
4-ethyl-3-[(2-methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C16H17N3S2/c1-3-19-15(14-9-6-10-20-14)17-18-16(19)21-11-13-8-5-4-7-12(13)2/h4-10H,3,11H2,1-2H3 |
InChI Key |
CFDPBXMLDFDEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=CC=C2C)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12038588.png)
![2-methoxy-6-((E)-{[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12038603.png)
![N-cyclopentyl-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12038604.png)
![N-(4-{[4-(dimethylamino)benzyl]amino}phenyl)acetamide](/img/structure/B12038611.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B12038619.png)




![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12038654.png)
![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12038662.png)

